tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 159603-47-1
VCID: VC20898660
InChI: InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
SMILES: CC1(CNC1)CNC(=O)OC(C)(C)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

CAS No.: 159603-47-1

Cat. No.: VC20898660

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate - 159603-47-1

Specification

CAS No. 159603-47-1
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Standard InChI Key APVXPWQROCCVQJ-UHFFFAOYSA-N
SMILES CC1(CNC1)CNC(=O)OC(C)(C)C
Canonical SMILES CC1(CNC1)CNC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

Basic Information

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is characterized by the following properties:

PropertyValue
CAS Number159603-47-1
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
IUPAC Nametert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate
Standard InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Standard InChIKeyAPVXPWQROCCVQJ-UHFFFAOYSA-N
The structure contains an azetidine ring with a methyl group at the 3-position, a methylene bridge connecting to a carbamate group with a tert-butyl moiety.

Physical Properties

The compound possesses specific physical characteristics that influence its handling and application in research settings:

Physical PropertyDescription
AppearanceTypically a solid at room temperature
SolubilitySoluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol
StabilityRelatively stable under standard laboratory conditions, but sensitive to strongly acidic environments which can cleave the Boc protecting group

Structural Features

The compound's structure incorporates several key functional elements:

  • A four-membered azetidine ring providing conformational rigidity

  • A tertiary carbon at the 3-position bearing a methyl substituent

  • A methylene linker connecting the ring to the carbamate group

  • A tert-butyloxycarbonyl (Boc) protecting group on the amine

Synthesis Methods

General Synthetic Approach

The synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (3-methylazetidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction conditions are crucial for preventing hydrolysis and ensuring high purity of the final product.

Alternative Synthetic Routes

Alternative synthetic pathways may involve:

  • Protection of the amine group of (3-methylazetidin-3-yl)methylamine with di-tert-butyl dicarbonate

  • Functionalization of 3-methylazetidine followed by introduction of the methylcarbamate moiety

  • Ring-closing strategies starting from appropriate acyclic precursors

Hydrochloride Salt Formation

The hydrochloride salt of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS: 1523606-21-4) is often prepared to enhance solubility in polar solvents and improve stability. The salt has a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol .

Biological Activities and Applications

Pharmaceutical Applications

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate serves primarily as a building block in medicinal chemistry, particularly in the synthesis of:

ApplicationDescription
Protein DegradersUsed as a structural component in protein degrader molecules which employ targeted protein degradation approaches for disease treatment
Enzyme InhibitorsPrecursor for compounds that can potentially inhibit enzymes by forming interactions at active sites
Receptor ModulatorsBuilding block for molecules that can modulate receptor activity in various biological pathways

Structure-Activity Relationships

The azetidine ring in tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate contributes to its value in drug design through:

  • Conformational rigidity, which can enhance binding affinity to target proteins

  • Improved metabolic stability compared to more flexible analogs

  • Ability to access unique three-dimensional pharmacophoric spaces

  • Potential to modulate physicochemical properties of resulting drug candidates

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate exist, each with distinctive features:

CompoundCAS NumberStructural DifferenceApplication Notes
tert-Butyl (3-methylazetidin-3-yl)carbamate1408076-37-8Lacks the methylene bridgeUsed in similar pharmaceutical applications
tert-Butyl methyl(3-methylazetidin-3-yl)carbamate943060-83-1Contains an additional N-methyl groupDifferent electronic and steric properties
tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate-Contains a six-membered piperidine ring instead of azetidineKey intermediate in orexin receptor antagonist and IRAK4 inhibitor synthesis

Functional Differences

The functional differences between these compounds include:

  • Ring size affecting conformational preferences and biological target binding

  • Substitution patterns influencing steric hindrance and electronic properties

  • Presence or absence of the methylene linker affecting flexibility and spatial arrangement

  • N-methylation altering the hydrogen-bonding capabilities and metabolic stability

Synthetic Advantages

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate offers several synthetic advantages compared to related compounds:

  • The protected amine allows for selective functionalization in complex syntheses

  • The azetidine ring provides conformational constraints beneficial for certain biological activities

  • The methyl group at the 3-position creates a stereogenic center that can influence biological activity

  • The structure can be easily incorporated into larger molecules through the carbamate functionality

Current Research and Future Prospects

Recent Developments

Recent research has explored the use of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate in:

  • Development of novel protein degraders targeting specific disease-associated proteins

  • Design of small molecule inhibitors for challenging therapeutic targets

  • Creation of chemical libraries for high-throughput screening campaigns

  • Preparation of peptidomimetics with improved pharmacokinetic properties

Emerging Applications

The compound shows promise for application in several emerging areas:

  • As a component in targeted protein degradation technologies

  • In the development of covalent inhibitors that form permanent bonds with target proteins

  • As building blocks for macrocyclic compounds with enhanced target selectivity

  • In fragment-based drug discovery approaches where the azetidine moiety serves as a privileged scaffold

Research Challenges

Despite its utility, several challenges exist in the application of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate:

  • Developing more efficient and environmentally friendly synthetic routes

  • Understanding the structural impacts of the azetidine ring on target binding

  • Optimizing the physicochemical properties of derivatives for improved drug-like characteristics

  • Addressing potential metabolic liabilities in drug candidates containing this structural unit

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